molecular formula C13H10N4O2S B2558305 N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide CAS No. 1797962-21-0

N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide

Cat. No.: B2558305
CAS No.: 1797962-21-0
M. Wt: 286.31
InChI Key: KYTYODGYQWKNIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazoles, such as the one in the compound , involves the use of amidoximes and isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment of 30 with hydroxyl amine hydrate (31) to get amidoxime (32) followed by cyclization using acyl chloride (33) and O-arylation using 4-chloro-N-methylpicolinamide (35) .


Molecular Structure Analysis

The molecular structure of “N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)picolinamide” consists of a five-membered heterocyclic ring system, which includes two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazoles include a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .

Scientific Research Applications

Anticancer Activity

Compounds containing 1,3,4-oxadiazole moieties have been synthesized and evaluated for their anticancer properties against various cancer cell lines, such as breast, lung, colon, and ovarian cancers. Some derivatives have shown higher anticancer activities than reference drugs, highlighting the potential of oxadiazole derivatives in cancer treatment research (Ravinaik et al., 2021).

Antimicrobial Agents

A clubbed quinazolinone and 4-thiazolidinone series, including structures related to oxadiazoles, have demonstrated significant in vitro antibacterial and antifungal activities. These findings suggest the applicability of such compounds in developing new antimicrobial agents (Desai et al., 2011).

Optoelectronic Properties

Oxadiazole-based picolinic acid derivatives have been synthesized and characterized for their use in polymer light-emitting devices (PLEDs). These studies provide insights into improving the optoelectronic properties of iridium complexes, which are crucial for enhancing the performance of PLEDs (Xiao et al., 2009).

Enzyme Inhibition

Novel oxadiazole derivatives have been explored for their potential as enzyme inhibitors, with some showing promising activity against specific targets. This research contributes to the drug discovery process by identifying new scaffolds for enzyme inhibition, which could be pivotal in treating various diseases (Stankiewicz et al., 2021).

Properties

IUPAC Name

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-8-15-13(19-17-8)11-9(5-7-20-11)16-12(18)10-4-2-3-6-14-10/h2-7H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTYODGYQWKNIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=C(C=CS2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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